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Introduction
This application note provides a detailed protocol for the incorporation of 5'-DMTr-2,2'-
anhydrothymidine into synthetic oligonucleotides using standard phosphoramidite chemistry.

2,2'-Anhydrothymidine is a conformationally constrained nucleoside analog that can introduce

unique structural properties into oligonucleotides, making it a valuable tool for various research

and therapeutic applications. The rigid structure conferred by the anhydro linkage can enhance

nuclease resistance and modulate hybridization properties. This document outlines the

synthesis of the phosphoramidite, the automated coupling protocol, and the final deprotection

and cleavage steps.

The synthesis of the 5'-DMTr-2,2'-anhydrothymidine-3'-phosphoramidite is a prerequisite for

its incorporation into oligonucleotides. The synthesis typically starts from ribothymidine, which

undergoes intramolecular cyclization to form 2,2'-anhydrothymidine. The 5'-hydroxyl group is

then protected with a dimethoxytrityl (DMTr) group.[1] The final phosphoramidite is prepared by

reacting the 3'-hydroxyl group with a phosphitylating agent.
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The incorporation of the 5'-DMTr-2,2'-anhydrothymidine phosphoramidite into a growing

oligonucleotide chain follows the standard automated solid-phase synthesis cycle. This cycle

consists of four main steps: detritylation, coupling, capping, and oxidation. Studies have shown

that the incorporation of a related 2'-Se-thymidine phosphoramidite, which uses 5'-DMTr-2,2'-
anhydrothymidine as an intermediate, can be achieved with over 99% coupling efficiency

under standard conditions.[1] However, it is important to note that other structurally complex

modified nucleosides have been reported to have lower coupling yields, potentially due to steric

hindrance.[2] Therefore, optimization of the coupling time may be necessary to achieve optimal

incorporation efficiency.

Experimental Protocols
Synthesis of 5'-DMTr-2,2'-anhydrothymidine-3'-
phosphoramidite
A detailed protocol for the synthesis of the phosphoramidite is beyond the scope of this

application note but can be adapted from literature procedures for similar modified nucleosides.

[1] The general workflow involves:

Intramolecular Cyclization: Conversion of a suitable ribothymidine precursor to 2,2'-

anhydrothymidine.

5'-DMTr Protection: Selective protection of the 5'-hydroxyl group with dimethoxytrityl chloride.

Phosphitylation: Reaction of the 3'-hydroxyl group with a phosphitylating agent, such as 2-

cyanoethyl N,N-diisopropylchlorophosphoramidite, to yield the final phosphoramidite.

Automated Oligonucleotide Synthesis
The following protocol is based on a standard 1 µmol synthesis scale on an automated

DNA/RNA synthesizer. All reagents should be anhydrous and of synthesis grade.

1. Deblocking (Detritylation):

Reagent: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).
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Procedure: The solid support is treated with the detritylation solution to remove the 5'-DMTr

protecting group from the growing oligonucleotide chain. The column is then washed

extensively with anhydrous acetonitrile.

2. Coupling:

Reagents:

5'-DMTr-2,2'-anhydrothymidine phosphoramidite solution (0.1 M in anhydrous

acetonitrile).

Activator solution (e.g., 0.45 M 1H-Tetrazole in anhydrous acetonitrile or 0.25 M 5-

Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).

Procedure: The phosphoramidite and activator solutions are delivered simultaneously to the

synthesis column. The coupling time may need to be extended compared to standard

nucleosides to ensure high efficiency. A coupling time of 2-5 minutes is recommended as a

starting point.

3. Capping:

Reagents:

Cap A: Acetic Anhydride/2,6-Lutidine/Tetrahydrofuran (THF).

Cap B: 16% 1-Methylimidazole in THF.

Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of

failure sequences.

4. Oxidation:

Reagent: 0.02 M Iodine in THF/Water/Pyridine.

Procedure: The newly formed phosphite triester linkage is oxidized to a more stable

phosphate triester.
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The cycle of deblocking, coupling, capping, and oxidation is repeated until the desired

oligonucleotide sequence is synthesized.

Cleavage and Deprotection
Reagent: Concentrated ammonium hydroxide.

Procedure:

The solid support is transferred to a sealed vial.

Concentrated ammonium hydroxide is added to the vial.

The vial is heated at 55°C overnight.[1] This treatment cleaves the oligonucleotide from

the solid support and removes the protecting groups from the nucleobases and the

phosphate backbone.

Purification
The crude oligonucleotide can be purified by standard methods such as reverse-phase HPLC

(for DMT-on or DMT-off purification) or polyacrylamide gel electrophoresis (PAGE).

Data Presentation
Table 1: Reagent Concentrations and Recommended Times for Oligonucleotide Synthesis

Cycle
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Step Reagent Concentration
Recommended
Time

Deblocking
Trichloroacetic Acid in

DCM
3% (v/v) 60-120 seconds

Coupling

5'-DMTr-2,2'-

anhydrothymidine

Phosphoramidite

0.1 M 2-5 minutes

Activator (1H-

Tetrazole)
0.45 M 2-5 minutes

Capping Cap A / Cap B Standard 30-60 seconds

Oxidation Iodine Solution 0.02 M 30-60 seconds

Table 2: Expected Coupling Efficiency

Phosphoramidite
Expected Coupling
Efficiency

Reference

5'-DMTr-2,2'-anhydrothymidine
>99% (under optimized

conditions)
[1]

Sterically hindered analogs 80-84% [2]
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Caption: Automated phosphoramidite coupling cycle for oligonucleotide synthesis.
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Caption: Key factors influencing the success of phosphoramidite coupling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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